Lipophilicity Reduction vs. Ethyl Ester
Methyl 3-chloroquinoline-6-carboxylate (XLogP3 = 2.700) exhibits 0.6 log unit lower lipophilicity than its ethyl ester analog ethyl 3-chloroquinoline-6-carboxylate (XLogP3 = 3.3) . This difference corresponds to an approximately 4-fold reduction in octanol-water partition coefficient, indicating reduced membrane permeability and altered pharmacokinetic behavior if used as a prodrug scaffold. The lower lipophilicity may confer advantages in aqueous solubility and reduced plasma protein binding for certain applications, though this must be empirically validated .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.700 |
| Comparator Or Baseline | Ethyl 3-chloroquinoline-6-carboxylate (XLogP3 = 3.3) |
| Quantified Difference | ΔXLogP3 = -0.6 log units (~4× lower partition coefficient) |
| Conditions | Predicted XLogP3 values (PubChem/ACD/Labs algorithm); both compounds share identical quinoline scaffold with differing ester alkyl chain |
Why This Matters
Lower lipophilicity directly affects membrane permeability and aqueous solubility profiles, which are critical parameters in selecting building blocks for bioactive molecule synthesis.
